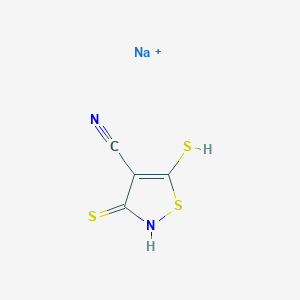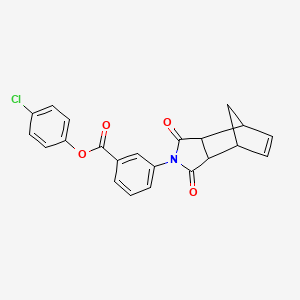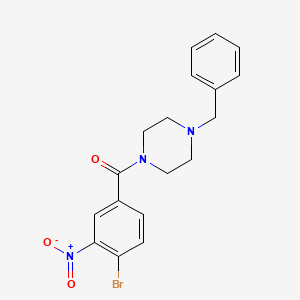
(+)-Biotin-PEG12-NH-Mal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Biotin-PEG12-NH-Mal is a compound that combines biotin, polyethylene glycol (PEG), and maleimide. Biotin is a vitamin that plays a crucial role in various metabolic processes, PEG is a polymer that enhances solubility and biocompatibility, and maleimide is a functional group that reacts with thiol groups. This compound is widely used in bioconjugation and drug delivery applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG12-NH-Mal typically involves the conjugation of biotin with PEG and maleimide. The process begins with the activation of biotin, followed by the attachment of PEG through a coupling reaction. Finally, maleimide is introduced to the PEGylated biotin. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and verify the compound’s structure.
化学反应分析
Types of Reactions
(+)-Biotin-PEG12-NH-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups in proteins and peptides, forming stable thioether bonds.
Hydrolysis: The ester bonds in the PEG chain can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The biotin moiety can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous buffers at neutral pH, using thiol-containing compounds.
Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Involves the use of oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed
Thioether Bonds: Formed during substitution reactions with thiol groups.
Hydrolyzed PEG Chains: Resulting from hydrolysis reactions.
Oxidized or Reduced Biotin: Products of redox reactions involving the biotin moiety.
科学研究应用
(+)-Biotin-PEG12-NH-Mal has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of (+)-Biotin-PEG12-NH-Mal involves the specific interaction of its functional groups with target molecules:
Biotin: Binds to avidin or streptavidin with high affinity, enabling the detection and purification of biotinylated molecules.
PEG: Increases the solubility and biocompatibility of the compound, reducing immunogenicity and enhancing circulation time in vivo.
Maleimide: Reacts with thiol groups in proteins and peptides, forming stable thioether bonds that facilitate bioconjugation.
相似化合物的比较
(+)-Biotin-PEG12-NH-Mal can be compared with other biotin-PEG-maleimide compounds, such as:
Biotin-PEG4-NH-Mal: Shorter PEG chain, resulting in lower solubility and biocompatibility.
Biotin-PEG24-NH-Mal: Longer PEG chain, offering higher solubility but potentially reduced binding efficiency.
Biotin-PEG12-NH2: Lacks the maleimide group, limiting its use in thiol-based bioconjugation.
The uniqueness of this compound lies in its balanced PEG chain length, which provides optimal solubility and biocompatibility while maintaining efficient bioconjugation capabilities.
属性
分子式 |
C43H75N5O17S |
|---|---|
分子量 |
966.1 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C43H75N5O17S/c49-38(4-2-1-3-37-42-36(35-66-37)46-43(53)47-42)44-8-11-54-13-15-56-17-19-58-21-23-60-25-27-62-29-31-64-33-34-65-32-30-63-28-26-61-24-22-59-20-18-57-16-14-55-12-9-45-39(50)7-10-48-40(51)5-6-41(48)52/h5-6,36-37,42H,1-4,7-35H2,(H,44,49)(H,45,50)(H2,46,47,53) |
InChI 键 |
WAOKCINZZZEVIC-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12465676.png)
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12465678.png)
![3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B12465680.png)



![N-[1-(Adamantan-1-YL)ethyl]-3-methylbutanamide](/img/structure/B12465709.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B12465737.png)


![2-[(E)-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)imino]methyl]phenol](/img/structure/B12465741.png)
![(Z)-N-[1-(1-propylpyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12465748.png)

